Spectroscopic Characterization of (1,3-Dihydroisobenzofuran-5-yl)methanamine: A Technical Guide
Spectroscopic Characterization of (1,3-Dihydroisobenzofuran-5-yl)methanamine: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for (1,3-Dihydroisobenzofuran-5-yl)methanamine, a compound of interest in drug discovery and development. In the absence of directly published experimental spectra for this specific molecule, this guide leverages empirical data from structurally related analogs and foundational spectroscopic principles to provide a robust, predictive characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this molecule as revealed by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
(1,3-Dihydroisobenzofuran-5-yl)methanamine is comprised of a 1,3-dihydroisobenzofuran core with a methanamine substituent at the 5-position. The interplay between the bicyclic ether system and the primary benzylic amine dictates its unique spectroscopic signature. This guide will deconstruct the anticipated spectra, offering insights into the chemical environment of each part of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For (1,3-Dihydroisobenzofuran-5-yl)methanamine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and amine protons. The choice of a deuterated solvent is critical for accurate analysis; polar compounds like the target molecule are best dissolved in polar aprotic solvents such as DMSO-d₆ or methanol-d₄ to ensure good solubility and minimize signal interference.[1][2]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Ar-H (Positions 4, 6, 7) | 7.0 - 7.3 | Multiplet | 3H | The aromatic protons on the benzene ring will appear in this region. The substitution pattern will lead to a complex multiplet. |
| O-CH₂ (Positions 1, 3) | ~5.0 | Singlet | 4H | The two methylene groups of the dihydroisobenzofuran ring are chemically equivalent and will likely appear as a sharp singlet. |
| N-CH₂ | ~3.8 | Singlet | 2H | The benzylic protons adjacent to the amine group are deshielded and typically appear in this range.[3][4] |
| NH₂ | 1.5 - 2.5 | Broad Singlet | 2H | The chemical shift of amine protons is variable and dependent on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.[5][6] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Aromatic C (quaternary) | 135 - 145 | The two quaternary carbons of the benzene ring attached to the dihydrofuran and methanamine groups. |
| Aromatic CH | 120 - 130 | The three methine carbons in the aromatic ring. |
| O-CH₂ (Positions 1, 3) | ~70 | The methylene carbons of the dihydroisobenzofuran ring are shielded by the adjacent oxygen atom. |
| N-CH₂ | ~45 | The benzylic carbon attached to the nitrogen atom. |
Experimental Protocol: Acquiring NMR Spectra
A standard protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of (1,3-Dihydroisobenzofuran-5-yl)methanamine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is a common starting point for many organic molecules.[7]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (1,3-Dihydroisobenzofuran-5-yl)methanamine will be characterized by absorptions corresponding to the amine, aromatic, and ether functionalities.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp | Primary amines exhibit two distinct N-H stretching bands in this region. These are typically sharper and less intense than O-H stretches.[5][6][8] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Corresponding to the methylene groups in the dihydrofuran and methanamine moieties. |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong | This bending vibration is characteristic of primary amines.[9] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region due to the vibrations of the benzene ring. |
| C-N Stretch (aliphatic) | 1020 - 1250 | Medium | The stretching vibration of the carbon-nitrogen bond.[8] |
| C-O-C Stretch (ether) | 1050 - 1150 | Strong | The characteristic stretching vibration of the cyclic ether in the dihydroisobenzofuran core. |
| N-H Wag | 665 - 910 | Broad, Strong | A broad absorption due to the out-of-plane bending of the N-H bond in primary amines.[8] |
Experimental Protocol: Acquiring ATR-FTIR Spectra
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[10][11][12]
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.[11]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid (1,3-Dihydroisobenzofuran-5-yl)methanamine directly onto the ATR crystal.[13]
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[10]
-
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.[14][15]
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The molecular weight of (1,3-Dihydroisobenzofuran-5-yl)methanamine (C₉H₁₁NO) is 149.19 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 150.19 is expected to be the base peak.
-
Major Fragmentation Pathways: The fragmentation of benzylamines is well-documented.[16][17][18] Key fragmentation pathways for the protonated molecule are expected to include:
-
Loss of ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment at m/z 133. This would result from the cleavage of the C-N bond.
-
Benzylic cleavage: Cleavage of the bond between the methylene group and the aromatic ring, although less common for the protonated molecule, could lead to a fragment corresponding to the dihydroisobenzofuran moiety.
-
Formation of a tropylium-like ion: Rearrangement of the benzyl cation formed after the loss of ammonia can lead to a stable tropylium-like ion.
-
Experimental Protocol: Acquiring ESI-MS Spectra
-
Sample Preparation: Prepare a dilute solution of (1,3-Dihydroisobenzofuran-5-yl)methanamine in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To confirm the fragmentation pathways, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Visualization of Key Structural Features and Spectroscopic Relationships
Caption: Workflow for the spectroscopic characterization of the target molecule.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of (1,3-Dihydroisobenzofuran-5-yl)methanamine. By integrating foundational principles with data from analogous structures, we have constructed a detailed forecast of its NMR, IR, and MS spectra. This information serves as a critical resource for the identification, characterization, and quality control of this compound in research and development settings. Experimental verification of these predictions will be essential for the definitive structural assignment of this molecule.
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